Biochemical Potency: NSC799462 Exhibits 1.8-Fold Higher Wild-Type p97 ATPase Inhibition Compared to UPCDC30245
In a direct comparative biochemical assay measuring inhibition of wild-type human p97 ATPase activity, NSC799462 demonstrated superior potency relative to the structurally related triazole inhibitor UPCDC30245. The IC50 of NSC799462 was determined to be 15 nM, whereas UPCDC30245 exhibited an IC50 of 27 nM under identical assay conditions [1].
| Evidence Dimension | Inhibition of wild-type human p97 ATPase activity |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | UPCDC30245: IC50 = 27 nM |
| Quantified Difference | 1.8-fold lower IC50 (higher potency) for NSC799462 |
| Conditions | In vitro biochemical p97 ATPase activity assay; values derived from titrations reported in Fig. 3d and Supplementary Table S4. |
Why This Matters
A nearly two-fold improvement in biochemical potency reduces the required compound concentration for target engagement, minimizing potential off-target effects at higher doses and enabling more precise dose-response studies.
- [1] Nandi, P., DeVore, K., Wang, F., et al. Fig. 3d and Supplementary Table S4. Commun Chem, 7:177, 2024. View Source
